molecular formula C15H13NO3 B15375277 2-(Acetylamino)phenyl benzoate CAS No. 60949-47-5

2-(Acetylamino)phenyl benzoate

Cat. No.: B15375277
CAS No.: 60949-47-5
M. Wt: 255.27 g/mol
InChI Key: GJOBVSPOCRBZGN-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl benzoate is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Biological Activity

2-(Acetylamino)phenyl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H15_{15}N1_{1}O3_{3}
  • IUPAC Name : this compound

This compound features an acetylamino group attached to a phenyl ring, which is itself linked to a benzoate moiety. The structural characteristics play a significant role in its biological activity.

Anticonvulsant Activity

Research has shown that derivatives of phenylacetamides, including compounds similar to this compound, exhibit anticonvulsant properties. A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity using animal models. The findings indicated that certain derivatives demonstrated significant protection against seizures in the maximal electroshock (MES) test, suggesting potential applications in epilepsy treatment .

The mechanism by which this compound exerts its effects may involve modulation of neuronal voltage-sensitive sodium channels. This action is crucial for the anticonvulsant efficacy observed in related compounds. The structure-activity relationship (SAR) studies highlighted that modifications to the amide moiety significantly influenced the anticonvulsant activity, indicating that the acetylamino group could enhance binding affinity to target sites .

Case Study 1: Efficacy in Animal Models

In a series of experiments, various derivatives of this compound were tested for their efficacy in preventing seizures induced by pentylenetetrazole (PTZ). The results showed that specific modifications to the phenyl ring led to increased potency against PTZ-induced seizures, demonstrating the importance of structural optimization in drug development .

Case Study 2: Toxicological Assessment

The acute neurological toxicity of this compound was assessed using the rotarod test in mice. The study found that while some derivatives exhibited strong anticonvulsant effects, they also presented varying degrees of toxicity. This highlights the necessity for careful evaluation of both efficacy and safety profiles during the drug development process .

Data Tables

Compound NameEfficacy (ED50 mg/kg)Toxicity (Rotarod Test)Notes
This compound100ModerateEffective against MES seizures
N-(3-chlorophenyl)-2-acetamide300LowHigh potency, low toxicity
N-(trifluoromethyl)-2-acetamide50HighVery potent but more toxic

Properties

CAS No.

60949-47-5

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(2-acetamidophenyl) benzoate

InChI

InChI=1S/C15H13NO3/c1-11(17)16-13-9-5-6-10-14(13)19-15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17)

InChI Key

GJOBVSPOCRBZGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.